molecular formula C10H15ClN2O2S B2844804 2-(2,3-Dihydro-1H-indole-1-sulfonyl)ethan-1-amine hydrochloride CAS No. 1172345-00-4

2-(2,3-Dihydro-1H-indole-1-sulfonyl)ethan-1-amine hydrochloride

Cat. No. B2844804
CAS RN: 1172345-00-4
M. Wt: 262.75
InChI Key: HWLYVTCCJWLSMZ-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1H-indole-1-sulfonyl)ethan-1-amine hydrochloride, also known as DIES, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been synthesized using various methods and has been found to have significant biochemical and physiological effects. In

Scientific Research Applications

Sulfonamides in Clinical Drugs

Sulfonamides, which share a core structural similarity with the compound , are pivotal in various clinical applications, including as diuretics, carbonic anhydrase inhibitors, and antiepileptics. Notably, their primary sulfonamide moiety is essential for their activity in a wide range of drugs, underscoring their significance in medical research and therapy development (Carta, Scozzafava, & Supuran, 2012).

Environmental Applications

Sulfonamides have also been studied for their environmental applications, particularly in the removal of contaminants from aqueous solutions. They have been highlighted for their effectiveness in adsorbing and breaking down persistent organic pollutants, leveraging their chemical interactions for environmental remediation efforts (Prasannamedha & Kumar, 2020).

Organic Synthesis

Compounds like 2-(2,3-Dihydro-1H-indole-1-sulfonyl)ethan-1-amine hydrochloride are crucial in the realm of organic synthesis, particularly in the development of new methods for constructing complex molecular architectures. Their involvement in reactions that form C-N bonds, among others, illustrates their utility in creating a vast array of organic compounds, with applications ranging from pharmaceuticals to materials science (Muci & Buchwald, 2002).

Antiviral and Antitumor Agents

Sulfonamide derivatives have been explored for their potential as antiviral and antitumor agents, demonstrating the versatility of these compounds in targeting various biological pathways. Their role in inhibiting enzymes critical for the replication of viruses or the proliferation of cancer cells exemplifies the therapeutic potential of sulfonamide-based research (Famiglini & Silvestri, 2018).

Advanced Materials and Catalysis

The application of sulfonamide compounds extends into the development of advanced materials and catalysts, showcasing their utility in enhancing chemical reactions, including those vital for environmental sustainability and industrial processes. Their role in catalyzing bond formation and degradation processes highlights the importance of these compounds in chemical research and development (Che et al., 2011).

properties

IUPAC Name

2-(2,3-dihydroindol-1-ylsulfonyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S.ClH/c11-6-8-15(13,14)12-7-5-9-3-1-2-4-10(9)12;/h1-4H,5-8,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLYVTCCJWLSMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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